REACTION_CXSMILES
|
[H-].[Na+].C(NC(C)C)(C)C.[CH:10]1([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]1.C([Li])CCC.Cl[CH2:24][C:25]1[CH:30]=[CH:29][N:28]=[CH:27][CH:26]=1.Cl.ClCC1C=CN=CC=1.C(=O)(O)[O-].[Na+].[OH-].[Na+]>O1CCCC1.CCCCCC>[N:28]1[CH:29]=[CH:30][C:25]([CH2:24][C:10]2([C:15]([OH:17])=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:26][CH:27]=1 |f:0.1,6.7,8.9,10.11|
|
Name
|
|
Quantity
|
3.69 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
12.82 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
at 35° C.
|
Type
|
CUSTOM
|
Details
|
was recooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentrating)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
After 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
60 minutes at 35° C., the mixture was cooled to 0° C.
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
water carefully added
|
Type
|
EXTRACTION
|
Details
|
extracted twice with diethyl ether
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
the solids collected
|
Type
|
CUSTOM
|
Details
|
Recrystallization from hot ethanol and hexane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC1(CCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |